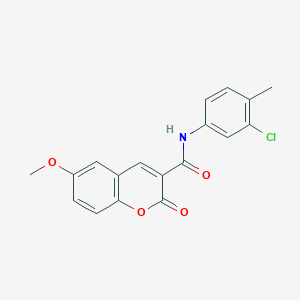

N-(3-chloro-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

説明

特性

IUPAC Name |

N-(3-chloro-4-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO4/c1-10-3-4-12(9-15(10)19)20-17(21)14-8-11-7-13(23-2)5-6-16(11)24-18(14)22/h3-9H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTMDCYRBNEIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Mode of Action

It’s suggested that photosynthesis might be involved in the phytotoxic action of similar compounds. The compound might interact with its targets, leading to changes in their function and ultimately affecting the plant’s ability to photosynthesize.

生物活性

N-(3-chloro-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known by its CAS number 325802-24-2, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in treating neurodegenerative diseases.

- Molecular Formula : C18H14ClNO4

- Molar Mass : 343.76 g/mol

- Structural Features : The compound features a chromene backbone with a carboxamide functional group and a chloro-methyl phenyl substituent, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of N-(3-chloro-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been explored through various studies focusing on its effects against different biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of chromene compounds exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, with some showing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The most active derivatives demonstrated MIC values ranging from 0.22 to 0.25 µg/mL .

Anti-inflammatory Effects

The compound has been evaluated for its potential as an anti-inflammatory agent. Research indicates that chromene derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

- Compounds similar to N-(3-chloro-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide have shown dual inhibitory effects against COX enzymes, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Potential

The neuroprotective effects of chromene derivatives have gained attention, particularly concerning their ability to inhibit cholinesterase enzymes:

- Studies have shown that some chromene-based compounds can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. For example, certain derivatives exhibited IC50 values of 10.4 µM for AChE and 7.7 µM for BChE, indicating moderate to strong inhibitory activity .

Structure-Activity Relationship (SAR)

The structure of N-(3-chloro-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide plays a critical role in its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Enhances interaction with protein targets |

| Methoxy Group | Influences lipophilicity and membrane permeability |

| Carboxamide Functionality | Essential for biological activity |

The presence of electron-withdrawing groups like chlorine enhances the compound's ability to form hydrogen bonds with target proteins, thereby increasing its biological efficacy .

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial properties of several chromene derivatives, including N-(3-chloro-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. The results indicated significant effectiveness against various bacterial strains, supporting further development as an antimicrobial agent .

- Neuroprotective Activity : In vitro studies demonstrated that this compound could inhibit cholinesterases effectively, suggesting its potential use in treating cognitive decline associated with Alzheimer's disease. The dual inhibition of AChE and BChE may provide therapeutic benefits in managing symptoms of neurodegenerative disorders .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Chromene-3-carboxamide Derivatives

The biological and physicochemical profiles of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Research Findings

Crystallography and Stability

- Chromene derivatives like 4-oxo-4H-chromene-3-carboxaldehyde (Fig. 1 in ) demonstrate versatile reactivity in cycloaddition and annulation reactions, suggesting that the ketone and carboxamide groups in the target compound could participate in similar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。